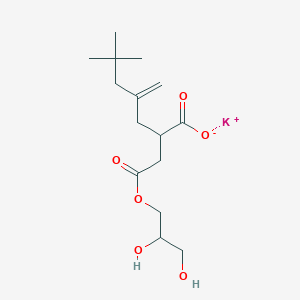
Potassium 2-(2-(2,3-dihydroxypropoxy)-2-oxoethyl)-6,6-dimethyl-4-methyleneheptanoate
Description
Potassium 2-(2-(2,3-dihydroxypropoxy)-2-oxoethyl)-6,6-dimethyl-4-methyleneheptanoate is a chemical compound with the molecular formula C₁₅H₂₅KO₆ and a molecular weight of 340.454 g/mol . This compound is characterized by its unique structure, which includes a potassium ion, a dihydroxypropoxy group, and a dimethyl-methylideneheptanoate moiety . It is used in various scientific research applications due to its distinctive chemical properties.
Properties
CAS No. |
143239-19-4 |
|---|---|
Molecular Formula |
C15H25KO6 |
Molecular Weight |
340.45 g/mol |
IUPAC Name |
potassium;2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate |
InChI |
InChI=1S/C15H26O6.K/c1-10(7-15(2,3)4)5-11(14(19)20)6-13(18)21-9-12(17)8-16;/h11-12,16-17H,1,5-9H2,2-4H3,(H,19,20);/q;+1/p-1 |
InChI Key |
VZTXSZYXOOGWAN-UHFFFAOYSA-M |
SMILES |
CC(C)(C)CC(=C)CC(CC(=O)OCC(CO)O)C(=O)[O-].[K+] |
Isomeric SMILES |
CC(C)(C)CC(=C)CC(CC(=O)OCC(CO)O)C(=O)[O-].[K+] |
Canonical SMILES |
CC(C)(C)CC(=C)CC(CC(=O)OCC(CO)O)C(=O)[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Potassium 2-(2-(2,3-dihydroxypropoxy)-2-oxoethyl)-6,6-dimethyl-4-methyleneheptanoate involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, including 2,3-dihydroxypropyl ether and 6,6-dimethyl-4-methylideneheptanoic acid.
Reaction Conditions: The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Potassium 2-(2-(2,3-dihydroxypropoxy)-2-oxoethyl)-6,6-dimethyl-4-methyleneheptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Potassium 2-(2-(2,3-dihydroxypropoxy)-2-oxoethyl)-6,6-dimethyl-4-methyleneheptanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and delivery systems.
Mechanism of Action
The mechanism of action of Potassium 2-(2-(2,3-dihydroxypropoxy)-2-oxoethyl)-6,6-dimethyl-4-methyleneheptanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activities, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Potassium 2-(2-(2,3-dihydroxypropoxy)-2-oxoethyl)-6,6-dimethyl-4-methyleneheptanoate can be compared with similar compounds such as:
Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylheptanoate: This compound has a similar structure but lacks the methylidene group.
Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneoctanoate: This compound has a longer carbon chain compared to the heptanoate derivative.
Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylidenehexanoate: This compound has a shorter carbon chain compared to the heptanoate derivative.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


